1,3-Bis(triethoxysilyl)benzene

Catalog No.
S1521941
CAS No.
16067-99-5
M.F
C18H34O6Si2
M. Wt
402.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(triethoxysilyl)benzene

CAS Number

16067-99-5

Product Name

1,3-Bis(triethoxysilyl)benzene

IUPAC Name

triethoxy-(3-triethoxysilylphenyl)silane

Molecular Formula

C18H34O6Si2

Molecular Weight

402.6 g/mol

InChI

InChI=1S/C18H34O6Si2/c1-7-19-25(20-8-2,21-9-3)17-14-13-15-18(16-17)26(22-10-4,23-11-5)24-12-6/h13-16H,7-12H2,1-6H3

InChI Key

MRBRVZDGOJHHFZ-UHFFFAOYSA-N

SMILES

CCO[Si](C1=CC(=CC=C1)[Si](OCC)(OCC)OCC)(OCC)OCC

Canonical SMILES

CCO[Si](C1=CC(=CC=C1)[Si](OCC)(OCC)OCC)(OCC)OCC

Materials Science: Organosilica Aerogels

Application Summary: In materials science, 1,3-Bis(triethoxysilyl)benzene is utilized in the synthesis of silica aerogels, which are known for their lightweight and high porosity. These aerogels serve as excellent thermal insulators and have potential in various high-performance applications .

Experimental Methods: The compound is used to create an organically-modified silica network. This is achieved by reacting it with tetramethyl orthosilicate and other silane precursors, followed by a process of reinforcement using cross-linkers like tris[2-(acryloyloxy)ethyl] isocyanurate .

Results and Outcomes: The resulting aerogels exhibit a combination of thermal insulation and mechanical properties. They can be further modified to impart magnetic behavior or enhanced thermal insulation performance and mechanical strength .

Organic Synthesis: Cross-Coupling Reactions

Application Summary: In organic synthesis, 1,3-Bis(triethoxysilyl)benzene acts as a silicon-based nucleophile in Pd-catalyzed cross-coupling reactions, which are fundamental in creating complex organic molecules .

Experimental Methods: The compound participates in the formation of carbon-silicon bonds, which are essential in the synthesis of organosilicas and other hybrid materials .

Results and Outcomes: The use of this compound in cross-coupling reactions has been shown to be effective, leading to the successful synthesis of various organosilica materials .

Surface Chemistry: Silica Networks

Application Summary: Surface chemistry applications involve the modification of silica surfaces to create organically-modified networks, which can be used for adsorption and catalysis .

Experimental Methods: 1,3-Bis(triethoxysilyl)benzene is used with other silane precursors to modify the surface chemistry of silica, allowing for the creation of materials with specific properties .

Results and Outcomes: These modifications have led to materials that can capture heavy metals from wastewater and improve the rate capability of silica aerogels for carbon dioxide removal .

Nanotechnology: Mesoporous Organosilicas

Application Summary: In nanotechnology, the compound is used to synthesize mesoporous organosilicas, which have applications in catalysis, drug delivery, and environmental remediation .

Experimental Methods: The synthesis involves the use of 1,3-Bis(triethoxysilyl)benzene as a precursor in the formation of periodic mesoporous organosilicas (PMOs) with controlled pore sizes .

Results and Outcomes: The PMOs created using this compound have shown promising results in terms of their structural integrity and functional performance in various applications .

Biomedical Engineering: Drug Delivery Systems

Application Summary: In biomedical engineering, the compound is incorporated into silica-based materials for drug delivery systems, exploiting its ability to form stable and functionalized networks .

Experimental Methods: The compound is used to create silica networks that can be loaded with drugs or other therapeutic agents for targeted delivery .

Results and Outcomes: These systems have the potential to improve the efficacy of drug delivery by ensuring the controlled release of therapeutic agents .

Environmental Science: Adsorption of Pollutants

Application Summary: Environmental science applications include the use of 1,3-Bis(triethoxysilyl)benzene in the creation of materials for the adsorption of pollutants, such as heavy metals from wastewater .

Experimental Methods: The compound is used to synthesize materials with high surface areas and specific functional groups that can bind to and remove pollutants from the environment .

Results and Outcomes: Materials developed using this compound have shown high removal percentages for heavy metals, reaching up to 90% for concentrations of environmental relevance .

Chemical Sensing: Glucose Biosensors

Application Summary: This compound is used in the development of glucose biosensors. These sensors are crucial for monitoring glucose levels in medical diagnostics .

Experimental Methods: The biosensors are created by incorporating 1,3-Bis(triethoxysilyl)benzene into silica-polyaniline conducting nanobeads, which are then combined with Lutetium bis-phthalocyanine to enhance sensitivity .

Results and Outcomes: The biosensors demonstrate high sensitivity and specificity to glucose, making them suitable for use in continuous glucose monitoring systems .

Polymer Chemistry: Hybrid Aerogels

Application Summary: In polymer chemistry, the compound is used to produce hybrid aerogels with improved mechanical properties and thermal insulation .

Experimental Methods: 1,3-Bis(triethoxysilyl)benzene is used as a spacer in the synthesis of organically-modified silica networks, which are then cross-linked to enhance structural integrity .

Results and Outcomes: These hybrid aerogels show an interesting combination of thermal insulation and mechanical properties, and can be chemically doped to impart additional features like magnetic behavior .

Environmental Remediation: Heavy Metal Adsorption

Application Summary: The compound is instrumental in creating materials for the adsorption of heavy metals from wastewater, contributing to environmental remediation efforts .

Experimental Methods: Materials with high surface areas and specific functional groups are synthesized using 1,3-Bis(triethoxysilyl)benzene, which can bind to and remove heavy metals .

Results and Outcomes: These materials have been found to remove up to 90% of heavy metals for concentrations of environmental relevance, showcasing their efficacy in pollution control .

Catalysis: Silica-Supported Catalysts

Application Summary: 1,3-Bis(triethoxysilyl)benzene is used in the preparation of silica-supported catalysts that are employed in various chemical reactions .

Experimental Methods: The compound is incorporated into the catalysts’ structure, providing a stable and reactive surface for catalytic processes .

Results and Outcomes: The silica-supported catalysts exhibit improved performance in catalytic reactions, leading to more efficient and selective chemical processes .

Coating Technology: Silicon Carbide Coatings

Application Summary: The compound serves as a precursor for developing silicon carbide coatings, which are applied using plasma-assisted chemical vapor deposition (CVD) processes .

Experimental Methods: 1,3-Bis(triethoxysilyl)benzene is utilized in the CVD process to create coatings that enhance the durability and performance of various substrates .

Results and Outcomes: The resulting silicon carbide coatings are known for their exceptional hardness and resistance to high temperatures, making them suitable for industrial applications .

Analytical Chemistry: Quantitative NMR Spectroscopy

Application Summary: In analytical chemistry, the compound is used as a secondary standard in quantitative NMR (nuclear magnetic resonance) spectroscopy .

Experimental Methods: It provides a reliable reference for quantifying the concentration of substances in NMR spectroscopy due to its well-defined chemical structure .

Results and Outcomes: The use of 1,3-Bis(triethoxysilyl)benzene as a standard has led to more accurate and reproducible results in quantitative NMR analyses .

1,3-Bis(triethoxysilyl)benzene is a silicon-based compound with the chemical formula C₁₈H₃₄O₆Si₂ and a CAS Number of 16067-99-5. This compound features two triethoxysilyl groups attached to a benzene ring, making it a versatile silane derivative. Its structure allows for significant reactivity, especially in nucleophilic substitution reactions and cross-coupling processes, particularly those catalyzed by palladium .

, including:

  • Pd-Catalyzed Cross-Coupling Reactions: This compound acts as a nucleophile, facilitating the formation of carbon-carbon bonds .
  • Hydrolysis: The triethoxysilyl groups can hydrolyze in the presence of water, leading to silanol formation and subsequent condensation reactions, which are essential for creating silicate networks .
  • Post-Synthetic Modifications: Research indicates potential for further functionalization through bromination and other electrophilic substitutions on the benzene ring .

Several synthesis methods exist for producing 1,3-bis(triethoxysilyl)benzene:

  • Direct Silylation: A common method involves the reaction of benzene with triethoxysilane in the presence of a catalyst to facilitate silylation at the 1 and 3 positions on the benzene ring.
  • Cross-Coupling Reactions: Utilizing palladium catalysts to couple triethoxysilane derivatives with functionalized aromatic compounds can yield this bis-silane product .
  • Sol-Gel Processes: This method may also be employed to incorporate 1,3-bis(triethoxysilyl)benzene into silica matrices through hydrolysis and condensation reactions.

1,3-Bis(triethoxysilyl)benzene has several applications across various fields:

  • Organic Synthesis: It serves as a reagent in organic synthesis for creating complex molecules through cross-coupling reactions.
  • Material Science: The compound is utilized in the development of silicate-based materials and coatings due to its ability to form strong bonds with inorganic substrates.
  • Nanotechnology: Its reactivity allows for incorporation into nanoparticle formulations and hybrid materials .

Interaction studies involving 1,3-bis(triethoxysilyl)benzene focus primarily on its reactivity with other chemical species rather than biological interactions. Research has shown that it can effectively interact with various catalysts and substrates in synthetic applications. For example, studies have demonstrated its effectiveness in loading magnetic nanoparticles using sonication methods combined with ruthenium oxide catalysts .

1,3-Bis(triethoxysilyl)benzene shares structural similarities with several other silane compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
TriethoxysilaneMonosilaneSimpler structure; used primarily for surface modification.
Bis(trimethoxysilyl)benzeneSimilar bis-silaneUses trimethoxy instead of triethoxy groups; different reactivity profile.
Tetraethyl orthosilicateSilicate precursorUsed extensively in sol-gel chemistry; forms silica networks.

Uniqueness of 1,3-Bis(triethoxysilyl)benzene

The uniqueness of 1,3-bis(triethoxysilyl)benzene lies in its dual triethoxysilyl functionalization on a benzene ring. This configuration enhances its reactivity compared to simpler silanes and allows for more complex interactions in organic synthesis and material science applications. Its ability to participate in palladium-catalyzed reactions further distinguishes it from other similar compounds.

Sol-Gel Polymerization Strategies

Sol-gel polymerization of 1,3-BTEB involves hydrolysis and condensation reactions under controlled acidic or basic conditions. The process typically employs ethanol-water mixtures with hydrochloric acid (HCl) or ammonia (NH₃) as catalysts. Key steps include:

  • Hydrolysis: Triethoxysilyl groups react with water to form silanol intermediates.
  • Condensation: Silanol groups crosslink to create a three-dimensional siloxane (Si–O–Si) network.

Acidic conditions (pH 2–4) favor rapid hydrolysis but slower condensation, yielding materials with narrower pore size distributions. Basic conditions (pH 8–10) accelerate condensation, producing denser networks with higher thermal stability. For example, phenylene-bridged gels synthesized via acid catalysis exhibit decomposition onset temperatures of 475°C in air, transitioning to silica by 700°C.

Table 1: Sol-Gel Reaction Conditions for 1,3-BTEB

ParameterAcidic ConditionsBasic Conditions
CatalystHCl (0.1 M)NH₃ (0.1 M)
Hydrolysis Time2–4 hours1–2 hours
Gelation Time24–48 hours6–12 hours
Surface Area800–1,210 m²/g600–900 m²/g

Co-Condensation with Tetraalkoxysilanes

Co-condensing 1,3-BTEB with tetraethoxysilane (TEOS) enhances mechanical stability and pore uniformity in PMOs. The molar ratio of 1,3-BTEB to TEOS determines the organic content and mesostructure. A study demonstrated that up to 70 mol% TEOS integrates into the silica matrix without degrading the cubic SBA-1 mesophase, achieving surface areas of 1,210 m²/g and pore volumes of 0.64 cm³/g. Two-dimensional ²⁹Si{¹H} heteronuclear correlation NMR confirms random distribution of Q (SiO₄) and T (R–SiO₃) silicon species within the framework.

Critical Factors:

  • Surfactant Selection: Cetyltriethylammonium bromide (CTAB) templates hexagonal pore arrays, while dodecylamine (DDA) favors cubic structures.
  • Ethanol-Water Ratio: A 4:1 ethanol-water volume ratio optimizes monodispersity in hybrid organosilica spheres.

Industrial-Scale Production Optimization

Scaling 1,3-BTEB synthesis to industrial volumes requires addressing batch variability and thermal management. Pilot-scale reactors (e.g., conical dryers) enable integrated hydrolysis, condensation, and drying processes:

  • Reactor Design: IKA CD100 systems with helical stirrers ensure homogeneous mixing during gelation.
  • Process Monitoring: FTIR spectroscopy tracks structural evolution, with silanol (3,400 cm⁻¹) and Si–O–Si (1,100 cm⁻¹) bands indicating reaction progress.

Table 2: Industrial-Scale Parameters

ParameterLab Scale (2 L)Pilot Scale (80 L)
Gelation Time2.5 hours3–4 hours
Aging Time1 hour2 hours
Drying Temperature120°C150°C
Batch Yield82%75–80%

Template-Assisted Mesoporous Material Formation

1,3-BTEB-derived PMOs exhibit tunable pore sizes (2–50 nm) using surfactant templating. CTAB generates 3.8 nm pores, while Pluronic P123 templates larger 6.5 nm mesopores. Nitrogen adsorption-desorption isotherms (Type IV) confirm uniform mesoporosity, with BET surface areas exceeding 1,000 m²/g.

Applications:

  • Catalysis: Rhodium complexes of 1,3-BTEB-based pincer ligands show 92% conversion in phenylacetylene hydrosilylation.
  • Chromatography: 1,3-Phenylene-bridged spheres (1.8–2.5 µm) achieve column efficiencies of 45,000 plates/m in reversed-phase HPLC.

Periodic Mesoporous Organosilica Synthesis

1,3-Bis(triethoxysilyl)benzene serves as a fundamental building block in the synthesis of periodic mesoporous organosilicas, a class of hybrid materials that combine the structural properties of inorganic silica with organic functionality [5] [14]. The compound undergoes sol-gel hydrolysis and condensation reactions to form ordered mesoporous structures with benzene groups incorporated directly into the silica framework [15] [16].

The synthesis process typically involves acid-catalyzed hydrolysis where 1,3-bis(triethoxysilyl)benzene is combined with surfactant templates such as cetyltrimethylammonium bromide or Pluronic block copolymers [8] [47]. Research demonstrates that the meta-substituted aromatic bridge of 1,3-bis(triethoxysilyl)benzene influences pore geometry and thermal stability compared to para-substituted isomers [47] [48]. Studies have shown that 1,3-bis(triethoxysilyl)benzene produces spherical periodic mesoporous organosilica nanoparticles with hexagonal porosity, typically ranging from 20 to 100 nanometers in diameter [47].

The hydrolysis and condensation kinetics of 1,3-bis(triethoxysilyl)benzene have been extensively characterized using silicon-29 nuclear magnetic resonance spectroscopy [46] [44]. Under acidic conditions with water-to-ethoxy ratios of 0.25 and silicon concentrations of 1.8 molar, the compound exhibits controlled hydrolysis that preserves the benzene bridging groups within the final silica network [46] [48].

Table 1: Synthesis Parameters for 1,3-Bis(triethoxysilyl)benzene-Based Periodic Mesoporous Organosilicas

ParameterValueReference
Temperature80°C [47]
Reaction Time2 hours [47]
Silicon Concentration1.8 M [46]
Water to Ethoxy Ratio0.25 [46]
Surface Area700-970 m²/g [8]
Pore Diameter20-100 nm [47]

Research findings indicate that periodic mesoporous organosilicas synthesized from 1,3-bis(triethoxysilyl)benzene exhibit exceptional thermal stability up to 400°C while maintaining their organic bridging groups [41] [48]. The materials demonstrate high surface areas ranging from 700 to 970 square meters per gram, making them suitable for applications requiring extensive surface interactions [8].

Flame-Retardant Coating Development

1,3-Bis(triethoxysilyl)benzene contributes to flame-retardant coating formulations through its organosilicon structure, which provides condensed-phase flame retardancy mechanisms [20] [22]. The compound forms siloxane networks that create protective ceramic-like layers during combustion, effectively inhibiting heat transfer and volatile gas release [20] [21].

The flame-retardant mechanism involves thermal decomposition of the organosilicon compound to produce silicon dioxide nanoparticles that migrate to the polymer surface [22]. These nanoparticles combine with other decomposition products to form a hybrid ceramic layer that restricts oxygen diffusion and heat transfer [20] [22]. Research demonstrates that silicone-based flame retardants, including those derived from 1,3-bis(triethoxysilyl)benzene, exhibit environmental advantages over halogenated systems by producing non-toxic combustion products including carbon dioxide, water vapor, and silica [21].

Studies on organosilicate glass films prepared from mixtures containing 1,3-bis(triethoxysilyl)benzene show improved mechanical properties compared to conventional polymer systems [41] [48]. The incorporation of benzene bridging groups enhances the Young's modulus while maintaining flame-retardant characteristics [41]. Films prepared with 1,3-bis(triethoxysilyl)benzene demonstrate hydrophobic properties with water contact angles exceeding 80 degrees after thermal treatment [36].

Table 2: Flame-Retardant Properties of 1,3-Bis(triethoxysilyl)benzene-Based Materials

PropertyValueReference
Thermal StabilityUp to 400°C [41]
Water Contact Angle>80° [36]
Young's ModulusEnhanced vs. PECVD films [41]
Decomposition ProductsCO₂, H₂O, SiO₂ [21]

The flame-retardant effectiveness of 1,3-bis(triethoxysilyl)benzene-based coatings has been validated through thermogravimetric analysis and flammability testing [41] [48]. Materials exhibit reduced mass loss rates and delayed ignition compared to unmodified polymer systems [41].

Hybrid Organic-Inorganic Network Engineering

1,3-Bis(triethoxysilyl)benzene functions as a crosslinking agent in hybrid organic-inorganic network formation, creating materials that combine the processability of organic polymers with the thermal and mechanical stability of inorganic ceramics [25] [27]. The compound's dual functionality allows simultaneous participation in both organic polymerization and inorganic sol-gel condensation reactions [25] [30].

The network formation process involves hydrolysis of the ethoxy groups followed by condensation reactions that create siloxane bonds while preserving the organic benzene bridges [30] [44]. This dual-cure mechanism enables the design of materials with tailored properties by controlling the relative rates of organic and inorganic crosslinking [27] [25]. Research demonstrates that hybrid networks incorporating 1,3-bis(triethoxysilyl)benzene exhibit enhanced flexibility compared to purely inorganic systems while maintaining superior thermal stability relative to organic polymers [29] [27].

Coupling agent studies reveal that 1,3-bis(triethoxysilyl)benzene effectively links organic and inorganic phases through covalent bonding, creating strong interfaces that improve mechanical properties [27] [26]. The meta-substitution pattern of the benzene ring influences the crosslinking density and resulting network architecture compared to para-substituted analogs [44] [47].

Table 3: Hybrid Network Properties with 1,3-Bis(triethoxysilyl)benzene

Network PropertyCharacteristicReference
Crosslinking MechanismDual organic-inorganic [27]
Thermal StabilityEnhanced vs. organic [29]
FlexibilityImproved vs. inorganic [29]
Interface BondingCovalent coupling [27]

Advanced characterization techniques including solid-state nuclear magnetic resonance spectroscopy confirm the retention of benzene bridging groups within the hybrid network structure [44] [41]. The networks demonstrate tunable properties based on the ratio of organic to inorganic components and curing conditions [48] [27].

Tunable Pore Architecture Design

1,3-Bis(triethoxysilyl)benzene enables precise control of pore architecture in mesoporous materials through its influence on self-assembly processes and condensation kinetics [35] [39]. The compound's molecular structure affects the formation of hydrophobic domains during sol-gel processing, directly impacting final pore geometry and size distribution [35] [38].

Research demonstrates that varying the concentration of 1,3-bis(triethoxysilyl)benzene in synthesis formulations allows systematic tuning of pore sizes from 1.5 to 4.1 nanometers [35]. The meta-substitution pattern creates distinct self-organization behavior compared to other organosilane precursors, enabling access to specific pore architectures [47] [39]. Studies show that materials prepared from 1,3-bis(triethoxysilyl)benzene maintain narrow pore size distributions even at high organic loadings [39] [37].

The pore architecture control extends to both microporous and mesoporous regimes depending on processing conditions and co-reagents [35] [39]. Advanced templating approaches using colloidal crystals of monodisperse silica nanospheres with 1,3-bis(triethoxysilyl)benzene precursors enable preparation of materials with precisely controlled pore sizes exceeding 10 nanometers in diameter [39]. This templating strategy produces inverse opal structures with interconnected spherical mesopores while preserving the organic bridging functionality [39].

Table 4: Pore Architecture Parameters for 1,3-Bis(triethoxysilyl)benzene Materials

Pore CharacteristicRangeReference
Pore Size Range1.5-4.1 nm [35]
Large Mesopores>10 nm diameter [39]
Size DistributionNarrow [37]
Architecture TypeSpherical, interconnected [39]

Pore narrowing strategies using 1,3-bis(triethoxysilyl)benzene involve post-synthesis grafting reactions that modify pore entrance dimensions without significantly reducing total porosity [36]. These approaches enable fine-tuning of diffusion characteristics while maintaining high surface areas for applications requiring selective molecular access [36] [32].

Wikipedia

1,3-Bis(triethoxysilyl)benzene

Dates

Modify: 2023-08-15

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